(5-Amino-2-methoxyphenyl)methanol

Description

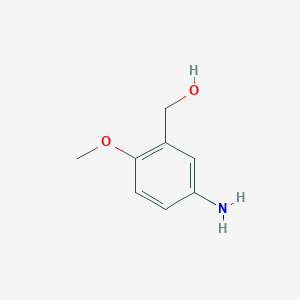

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIYQZBTVHNMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285267 | |

| Record name | (5-amino-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-95-5 | |

| Record name | 5-Amino-2-methoxybenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-amino-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-amino-2-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methoxybenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TW8GQB89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2-methoxyphenyl)methanol, a substituted benzyl alcohol derivative, represents a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional arrangement—a primary aromatic amine, a primary alcohol, and a methoxy-substituted phenyl ring—offers a rich platform for chemical derivatization and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its current and potential applications, particularly in the realm of drug discovery.

Chemical Identity and Physical Properties

This compound is also known by several synonyms, including 3-hydroxymethyl-4-methoxyaniline and 5-amino-2-methoxybenzyl alcohol.[1][2] Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 135-95-5 | [1][3][4] |

| Molecular Formula | C₈H₁₁NO₂ | [1][4] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water.[5] Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO, based on the properties of its functional groups. |

Spectroscopic and Analytical Data

While experimental spectral data for this compound is not widely available in public repositories, predicted data provides valuable insights for its characterization.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below. This data is crucial for its identification in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M-H]⁻ | 152.07170 |

| [M]⁺ | 153.07843 |

Data sourced from PubChemLite.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups. Expected characteristic absorption bands include:

-

O-H stretch (alcohol): A broad band around 3300-3400 cm⁻¹

-

N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands between 2850-3100 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O stretch (alcohol and ether): Strong absorptions in the 1000-1300 cm⁻¹ range

Synthesis and Purification

A robust and high-yielding synthesis of this compound can be achieved through the reduction of the corresponding nitro compound, (5-amino-2-nitrophenyl)methanol. This transformation is a common and reliable method for the preparation of aromatic amines.

Sources

- 1. This compound | C8H11NO2 | CID 237567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxybenzylidene)-4-methoxyaniline | C15H15NO2 | CID 262164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. appchemical.com [appchemical.com]

- 5. 3-Hydroxy-4-methoxyaniline(1687-53-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to (5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5): A Key Building Block in Modern Medicinal Chemistry

This technical guide offers an in-depth exploration of (5-Amino-2-methoxyphenyl)methanol, a versatile aromatic amino alcohol that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. With the CAS Number 135-95-5, this compound, also known as 5-Amino-2-methoxybenzyl alcohol or 3-Hydroxymethyl-4-methoxyaniline, is distinguished by the strategic placement of its amino, hydroxyl, and methoxy functional groups.[1][2] This unique arrangement provides a synthetically tractable scaffold for the development of targeted therapeutics, particularly in the field of oncology. This document provides a detailed overview of its chemical and physical properties, a robust synthesis protocol with mechanistic insights, analytical characterization data, and a discussion of its application in drug discovery, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its effective and safe utilization in a laboratory setting.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for planning reactions, purification procedures, and storage.

| Property | Value | Source |

| CAS Number | 135-95-5 | [3] |

| Molecular Formula | C₈H₁₁NO₂ | [1][3] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Amino-2-methoxybenzyl alcohol, 3-Hydroxymethyl-4-methoxyaniline | [1][2] |

| Appearance | Solid (predicted) | |

| Topological Polar Surface Area | 55.5 Ų | [1] |

| XlogP (predicted) | 0.3 | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that typically involves the formation of a substituted nitrobenzene precursor, followed by a selective reduction of the nitro group. This approach is favored due to the directing effects of the substituents on the aromatic ring and the well-established methodologies for nitro group reduction.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. It begins with the reduction of a commercially available carboxylic acid to form the benzyl alcohol, followed by the reduction of the nitro group to the desired amine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations for similar substrates and provide a reliable pathway to the target compound.

Step 1: Synthesis of the Precursor, (5-Methoxy-2-nitrophenyl)methanol

This step involves the selective reduction of the carboxylic acid group in the presence of a nitro group. Borane (BH₃) is an excellent choice for this transformation as it readily reduces carboxylic acids while leaving the nitro group intact under the reaction conditions.

-

Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (BH₃·THF, 1.0 M in THF, 3.0 eq) dropwise at 0 °C.[5]

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Dilute the mixture with water and extract the product with dichloromethane (3x).[5] Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (5-Methoxy-2-nitrophenyl)methanol, which can be used in the next step, often without further purification.[5]

Step 2: Synthesis of this compound

This final step is a catalytic hydrogenation to selectively reduce the nitro group to an amine. Raney nickel is a highly effective and commonly used catalyst for this purpose due to its high activity at moderate temperatures and pressures.

-

Reaction Setup: Dissolve the (5-Methoxy-2-nitrophenyl)methanol (1.0 eq) from the previous step in methanol in a hydrogenation vessel.[6] Add a catalytic amount of Raney nickel (approximately 5-10% by weight) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 5 bar) and stir the reaction mixture vigorously at ambient temperature.[6] The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC.

-

Work-up and Purification: Upon completion (typically after several hours), carefully vent the hydrogen and purge the vessel with an inert gas.[6] Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst, washing the pad with methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the compound's structure and data from analogous compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (3H, complex splitting pattern), benzylic CH₂ protons (~4.5 ppm, singlet), methoxy OCH₃ protons (~3.8 ppm, singlet), amine NH₂ protons (broad singlet, chemical shift can vary), and hydroxyl OH proton (broad singlet, chemical shift can vary). |

| ¹³C NMR | Aromatic carbons (6 signals, including quaternary carbons attached to the methoxy, amino, and CH₂OH groups), benzylic CH₂ carbon (~60-65 ppm), and methoxy OCH₃ carbon (~55 ppm). |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3400), N-H stretches (two bands for primary amine, ~3300-3500), C-H stretches (aromatic and aliphatic, ~2800-3100), C=C stretches (aromatic, ~1500-1600), and C-O stretches (alcohol and ether, ~1000-1300). |

| Mass Spec. | Expected [M+H]⁺ of approximately 154.08626.[4] |

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility as a precursor for more complex heterocyclic structures. The strategic positioning of its functional groups allows for sequential and regioselective reactions.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of targeted cancer therapeutics. For instance, it serves as a key intermediate in the preparation of 2-(2,4,5-substituted-anilino)pyrimidine compounds.[7] These molecules are designed as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), such as the L858R activating mutant and the T790M resistance mutant.[7] These mutations are known drivers in certain types of cancer, particularly non-small cell lung cancer.

The synthesis of these inhibitors often involves the reaction of the amino group of this compound with a substituted pyrimidine core, followed by further functionalization of the benzylic alcohol.

Caption: Role of this compound in EGFR inhibitor synthesis.

The methoxy group's electronic and steric properties, along with the positions of the amino and hydroxyl groups, are crucial for achieving the desired binding affinity and selectivity for the target kinase. This highlights the importance of such carefully designed building blocks in the rational design of modern pharmaceuticals.

Conclusion

This compound (CAS 135-95-5) is a synthetically valuable intermediate with a well-defined physicochemical and safety profile. Its strategic importance is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the synthesis of targeted therapeutics, including EGFR kinase inhibitors for cancer treatment. The synthetic routes to this compound are robust and rely on established chemical transformations, allowing for its reliable preparation in a laboratory setting. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this versatile compound in their synthetic endeavors.

References

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link].

-

PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Available from: [Link].

-

PubChem. This compound | C8H11NO2 | CID 237567. Available from: [Link].

-

Appchem. This compound | 135-95-5 | C8H11NO2. Available from: [Link].

-

PubChemLite. This compound (C8H11NO2). Available from: [Link].

-

Babij, N.R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (3), 661–667. Available from: [Link].

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

-

Global Substance Registration System. 5-AMINO-2-METHOXYBENZENEMETHANOL. Available from: [Link].

-

PubChem. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. Available from: [Link].

- Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

Sources

- 1. This compound | C8H11NO2 | CID 237567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. 5-Methoxy-2-nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

(5-Amino-2-methoxyphenyl)methanol molecular weight

An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol: Synthesis, Characterization, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 135-95-5) is a substituted aminobenzyl alcohol featuring a unique arrangement of functional groups that makes it a valuable, albeit under-documented, building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis via a two-step reduction pathway, and an expert analysis of its chemical reactivity and potential applications in drug discovery. While publicly available characterization data is limited, this document consolidates all known information and outlines the compound's utility as a strategic intermediate for constructing complex molecular architectures.

Core Molecular Attributes

This compound, also known as 5-Amino-2-methoxybenzyl alcohol or 3-hydroxymethyl-4-methoxyaniline, is an aromatic compound possessing three key functional groups: a primary aromatic amine, a primary alcohol, and a methoxy ether.[1][2] This trifunctional nature provides a versatile platform for a wide range of chemical transformations.

The molecular formula of the compound is C₈H₁₁NO₂.[3] Its molecular weight is 153.18 g/mol .[1] The strategic placement of the electron-donating amino and methoxy groups ortho and para to the benzyl alcohol moiety significantly influences the reactivity of the benzene ring.

Physicochemical & Computed Properties

A consolidated summary of the known and predicted properties of this compound is presented below. A notable gap in the public literature is the absence of an experimentally determined melting point; the provided boiling point is from chemical supplier data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 135-95-5 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 317.2°C at 760 mmHg | [4][5] |

| Melting Point | No data available | [4] |

| Monoisotopic Mass | 153.07898 Da | [6] |

| XLogP3 (Predicted) | 0.3 | [6] |

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound is most reliably achieved through a two-stage process beginning with a commercially available precursor, 5-methoxy-2-nitrobenzoic acid. This pathway involves the initial reduction of the carboxylic acid to a benzyl alcohol, followed by the catalytic hydrogenation of the nitro group to the target primary amine.

This approach is trustworthy because each step represents a high-yielding, well-understood, and robust chemical transformation. The purity of the intermediate can be verified after the first step, ensuring that only high-quality material is carried forward, thereby validating the overall process.

Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

Part 1: Synthesis of (5-Methoxy-2-nitrophenyl)methanol Intermediate [7]

-

Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (20 g, 101.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add borane-THF complex (1.0 M in THF, 304 mL, 304.3 mmol) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: Borane (BH₃) is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. The use of THF as a solvent is critical as it stabilizes the borane reagent. Performing the initial addition at 0°C helps to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the mixture is heated to reflux and maintained for 3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling, the reaction is carefully quenched by the slow addition of water (200 mL). The product is then extracted with dichloromethane (DCM, 3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield (5-methoxy-2-nitrophenyl)methanol as a solid.

-

Validation: The structure and purity of this intermediate should be confirmed by ¹H NMR and mass spectrometry before proceeding. The cited reference reports a 97% yield.[7]

Part 2: Synthesis of this compound [8]

-

Reaction Setup: The intermediate, (5-methoxy-2-nitrophenyl)methanol (e.g., 18 g, 98.3 mmol), is dissolved in methanol (approx. 1.8 L per mole of substrate) in a hydrogenation vessel.

-

Catalyst Addition: Raney Nickel (approx. 50 g per mole of substrate), a highly active catalyst for nitro group reductions, is carefully added to the solution.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Raney Nickel is chosen for its high efficiency under relatively mild conditions. Methanol is an excellent solvent for both the substrate and for dissolving hydrogen gas.

-

Hydrogenation: The vessel is sealed, purged of air, and pressurized with hydrogen gas to 5 bar (approx. 72.5 psi). The mixture is agitated vigorously at ambient temperature. The reaction is typically complete within 10 hours, which can be monitored by the cessation of hydrogen uptake.

-

Isolation: The catalyst is removed by suction filtration through a pad of Celite®. Caution: Raney Nickel is pyrophoric and must be kept wet with solvent at all times during filtration. The filtrate is then concentrated under reduced pressure to yield the final product, this compound.

Chemical Reactivity and Potential in Drug Discovery

The true value of this compound lies in its synthetic versatility. The three functional groups offer orthogonal reactivity, allowing for selective modifications to build complex molecular scaffolds.

-

The Primary Amine: This group is a potent nucleophile and a key handle for a multitude of reactions central to drug development. It can readily undergo:

-

Amide bond formation: Acylation with carboxylic acids or acid chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., halogens, cyano, hydroxyl).

-

-

The Benzyl Alcohol: The primary alcohol can be:

-

Oxidized: To form the corresponding benzaldehyde, which can then participate in reactions like Wittig olefination or further reductive amination.

-

Esterified: To form benzyl esters.

-

Alkylated: To form benzyl ethers.

-

Converted to a leaving group: Halogenation (e.g., with SOCl₂) transforms the hydroxyl into a good leaving group, enabling nucleophilic substitution reactions at the benzylic position.

-

-

The Aromatic Ring: The strong electron-donating effects of the amino and methoxy groups highly activate the aromatic ring towards electrophilic aromatic substitution, primarily at the positions ortho and para to the activating groups.

This combination of functionalities makes this compound an ideal starting material or intermediate for synthesizing heterocyclic compounds, which form the core of many modern drugs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin and serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable building block whose full potential in drug discovery is yet to be fully realized in published literature. Its straightforward, high-yielding synthesis from common starting materials makes it an accessible and cost-effective intermediate. The presence of three distinct and reactive functional groups provides chemists with a powerful tool for generating molecular diversity. This guide provides the foundational knowledge—from synthesis to safety—required for researchers and drug development professionals to confidently incorporate this versatile compound into their synthetic programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSRC. (5-amino-2-methoxy-phenyl)methanol SDS. [Link]

-

PubChemLite. This compound (C8H11NO2). [Link]

-

Applichem. This compound. [Link]

-

PrepChem. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]

-

PubChem. (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

- Google Patents.

-

Global Substance Registration System (GSRS). 5-AMINO-2-METHOXYBENZENEMETHANOL. [Link]

Sources

- 1. This compound | C8H11NO2 | CID 237567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. echemi.com [echemi.com]

- 5. CAS 135-95-5 | this compound - Synblock [synblock.com]

- 6. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. 5-Methoxy-2-nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

(5-Amino-2-methoxyphenyl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)methanol

Abstract

This compound, a key intermediate in the pharmaceutical and fine chemical industries, is a molecule of significant synthetic interest. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, scientists, and drug development professionals. Emphasizing scientific integrity and practical application, this document delves into the mechanistic underpinnings of various synthetic strategies, offering detailed, step-by-step protocols and field-proven insights. The guide focuses on two principal routes starting from commercially available precursors: 5-methoxy-2-nitrobenzaldehyde and 5-methoxy-2-nitrobenzoic acid. Through a blend of theoretical explanation and practical instruction, this document aims to serve as an authoritative resource for the efficient and safe synthesis of this compound.

Introduction: Significance and Physicochemical Properties

This compound, also known as 5-amino-2-methoxybenzyl alcohol, is a substituted aromatic amine with the molecular formula C8H11NO2[1][2][3]. Its structure, featuring an amino group, a hydroxyl group, and a methoxy ether on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 135-95-5[1][2] |

| Molecular Formula | C8H11NO2[1][3] |

| Molecular Weight | 153.18 g/mol [3] |

| IUPAC Name | This compound[3] |

| Synonyms | 5-Amino-2-methoxybenzyl alcohol, 3-hydroxymethyl-4-methoxyaniline[3][4] |

The strategic importance of this compound necessitates robust and scalable synthetic routes. This guide will explore the most prevalent and efficient pathways, focusing on the reduction of nitroaromatic compounds.

Core Synthesis Pathways: A Mechanistic Approach

The synthesis of this compound predominantly involves the reduction of a nitro group to an amine and the conversion of a carbonyl or carboxyl group to a primary alcohol. The choice of starting material dictates the specific reagents and reaction conditions.

Pathway 1: Synthesis from 5-Methoxy-2-nitrobenzaldehyde

This pathway is arguably the most direct route, starting from 5-methoxy-2-nitrobenzaldehyde. The core transformation involves the simultaneous or sequential reduction of both the nitro and aldehyde functionalities.

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitroarenes[5][6]. In this one-pot approach, both the nitro group and the aldehyde are reduced concurrently under a hydrogen atmosphere in the presence of a metal catalyst.

Causality Behind Experimental Choices: The choice of catalyst is critical. Raney nickel is a cost-effective and highly active catalyst for the hydrogenation of both nitro groups and aldehydes[7]. Palladium on carbon (Pd/C) is another excellent, albeit more expensive, option known for its high efficiency under milder conditions[8][9]. The solvent, typically methanol or ethanol, is chosen for its ability to dissolve the starting material and its inertness under hydrogenation conditions. The reaction pressure and temperature are optimized to ensure complete conversion while minimizing side reactions.

start [label="5-Methoxy-2-nitrobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="H2, Catalyst\n(Raney Ni or Pd/C)\nMethanol", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents [label="Reduction"]; reagents -> product; }

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 181.2 g (1 mole) of 5-methoxy-2-nitrobenzaldehyde in 1.8 L of methanol[7].

-

Catalyst Addition: Carefully add 50 g of Raney nickel to the solution under an inert atmosphere[7].

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel to 5 bar with hydrogen and stir the mixture vigorously at ambient temperature[7].

-

Monitoring: The reaction is typically complete within 10 hours, indicated by the cessation of hydrogen uptake[7].

-

Work-up: After the reaction, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by suction filtration through a pad of Celite[7].

-

Isolation: Distill the methanol from the filtrate under reduced pressure to yield the crude this compound[7]. Further purification can be achieved by recrystallization if necessary.

Table 2: Comparison of Catalysts for One-Pot Hydrogenation

| Catalyst | Advantages | Disadvantages |

| Raney Nickel | Cost-effective, highly active[7] | Pyrophoric, requires careful handling |

| Palladium on Carbon (Pd/C) | Highly efficient, milder conditions[8] | More expensive than Raney Ni |

Pathway 2: Synthesis from 5-Methoxy-2-nitrobenzoic Acid

Starting from 5-methoxy-2-nitrobenzoic acid presents a different synthetic challenge, as the carboxylic acid group is less readily reduced than an aldehyde. This pathway typically involves a two-step process: esterification followed by reduction, or direct reduction using a powerful reducing agent. However, a more common industrial approach involves the catalytic hydrogenation of the corresponding nitrobenzoic acid salt.

This method provides a high-yield synthesis by first converting the nitrobenzoic acid to its salt, which is then reduced using hydrazine hydrate in the presence of a catalyst.

Causality Behind Experimental Choices: Neutralizing the carboxylic acid with an inorganic base, such as sodium hydroxide, forms the corresponding carboxylate salt. This salt is then subjected to reduction. Hydrazine hydrate serves as a convenient in-situ source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. Raney nickel or iron-based catalysts are effective for this transformation[10]. The reaction is typically carried out in a protic solvent like methanol or ethanol at elevated temperatures to facilitate the reaction.

start [label="5-Methoxy-2-nitrobenzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralization [label="Neutralization\n(e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; salt [label="Carboxylate Salt"]; reduction [label="Reduction\nHydrazine Hydrate, Catalyst\n(e.g., Raney-Ni)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> neutralization; neutralization -> salt; salt -> reduction; reduction -> product; }

Experimental Protocol (Generalized):

-

Neutralization: Dissolve the 5-methoxy-2-nitrobenzoic acid in a suitable solvent such as methanol. Add an equimolar amount of an inorganic base (e.g., sodium hydroxide) to form the carboxylate salt[10].

-

Catalyst and Reducing Agent: To the salt solution, add a catalytic amount of Raney nickel or an iron salt on carbon. Then, add hydrazine hydrate (typically 50-100% concentration)[10].

-

Reaction: Heat the reaction mixture to a temperature between 60-90°C[10]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the catalyst by filtration.

-

Isolation: Neutralize the filtrate and extract the product with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the desired product.

Purity, Yield, and Scalability Considerations

The choice of synthesis pathway often depends on the desired scale of production, purity requirements, and available resources.

Table 3: Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Typical Yield | Purity | Scalability |

| 1. One-Pot Hydrogenation | 5-Methoxy-2-nitrobenzaldehyde | H2, Raney Ni or Pd/C | Good to Excellent | High | Excellent |

| 2. Hydrazine Reduction | 5-Methoxy-2-nitrobenzoic acid | Hydrazine Hydrate, Raney Ni | High[10] | Good | Good, with caution for hydrazine |

Catalytic hydrogenation is generally preferred for large-scale industrial synthesis due to its high efficiency, clean reaction profile, and the reusability of the catalyst. However, it requires specialized high-pressure equipment. The hydrazine hydrate method offers a viable alternative that avoids high-pressure hydrogenation but requires careful handling of hydrazine, which is toxic and potentially explosive.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The most common and industrially scalable routes involve the catalytic reduction of 5-methoxy-2-nitrobenzaldehyde or 5-methoxy-2-nitrobenzoic acid. The selection of a specific pathway should be guided by factors such as the availability and cost of starting materials, the scale of the synthesis, and the available equipment and safety infrastructure. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]

- Google Patents. (1982). Reduction of nitrobenzoic acid - JPS5726652A.

-

Appchem. (n.d.). This compound | 135-95-5 | C8H11NO2. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C8H11NO2 | CID 237567. Retrieved from [Link]

- Google Patents. (2006). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - CN1884259A.

- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds - EP0825979B1.

-

ResearchGate. (2025). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]

-

Rueping, M., Zubar, V., & Dewanji, A. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569–2573. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

-

LookChem. (n.d.). 5-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates. Dalton Transactions, 49(35), 12285-12292. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-AMINO-2-METHOXYBENZENEMETHANOL. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678. Retrieved from [Link]

- Google Patents. (1966). Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - US3270057A.

-

Indian Academy of Sciences. (2012). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 124(6), 1335-1341. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-methoxy-2-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols - US20100168385A1.

-

CP Lab Safety. (n.d.). (2-Amino-5-methoxyphenyl)methanol, 98% Purity, C8H11NO2, 10 grams. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H11NO2 | CID 237567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 10. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of (5-Amino-2-methoxyphenyl)methanol: A Technical Guide for Researchers

Abstract

(5-Amino-2-methoxyphenyl)methanol (CAS No. 135-95-5), a substituted aromatic amino alcohol, presents a valuable scaffold for the synthesis of novel therapeutic agents and functional materials.[1][2] Its unique arrangement of amino, methoxy, and hydroxymethyl groups on a benzene ring offers multiple sites for chemical modification, making it a versatile building block in drug discovery and materials science. Rigorous structural confirmation and purity assessment are paramount for its effective application, necessitating a comprehensive understanding of its spectroscopic properties. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and established spectroscopic principles to offer a robust framework for researchers. Detailed, field-proven protocols for data acquisition are provided to ensure self-validating and reproducible results.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound, presented below, dictates the expected spectral features.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135-95-5 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [3] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Infrared (IR) Spectroscopy

2.1. Theoretical Principles and Expected Absorptions

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the key functional groups are the primary amine (-NH₂), the hydroxyl group (-OH), the methoxy group (-OCH₃), and the substituted benzene ring.

The presence of both -NH₂ and -OH groups, capable of hydrogen bonding, is expected to result in broad absorption bands in the high-frequency region of the spectrum. The specific positions of the aromatic C-H and C=C absorptions will provide insight into the substitution pattern of the benzene ring.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Bond | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |

| Hydroxyl | O-H | Stretch (H-bonded) | 3500 - 3200 (broad) |

| Aromatic | C-H | Stretch | 3100 - 3000 |

| Aliphatic | C-H | Stretch (in -CH₂OH and -OCH₃) | 3000 - 2850 |

| Aromatic | C=C | Stretch | 1620 - 1580 |

| Amine | N-H | Scissoring | 1650 - 1580 |

| Aromatic | C-H | Out-of-plane Bending | 900 - 675 |

| Ether | C-O | Stretch | 1275 - 1200 (asymmetric) |

| Alcohol | C-O | Stretch | 1260 - 1000 |

2.2. Experimental Protocol for IR Data Acquisition

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer, a common and convenient method for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

3.1. ¹H NMR Spectroscopy

3.1.1. Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which reveal neighboring protons). The predicted ¹H NMR data is summarized below.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OH | ~1.5 - 4.0 | Singlet (broad) | - | Exchangeable proton; chemical shift is concentration and solvent dependent. |

| -NH₂ | ~3.5 - 4.5 | Singlet (broad) | - | Exchangeable protons; chemical shift is concentration and solvent dependent. |

| -CH₂OH | ~4.6 | Singlet | - | Benzylic protons adjacent to an oxygen atom. May show coupling to the -OH proton in anhydrous solvents. |

| -OCH₃ | ~3.8 | Singlet | - | Methoxy group protons deshielded by the attached oxygen. |

| Ar-H (H-6) | ~6.8 | Doublet | ~8.0 | Ortho to the methoxy group and meta to the amino group. |

| Ar-H (H-4) | ~6.7 | Doublet of doublets | ~8.0, ~2.0 | Ortho to the amino group and meta to the methoxy group. |

| Ar-H (H-3) | ~6.6 | Doublet | ~2.0 | Ortho to the amino group and meta to the hydroxymethyl group. |

3.2. ¹³C NMR Spectroscopy

3.2.1. Predicted Chemical Shifts

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C-OCH₃) | ~150 | Aromatic carbon attached to the strongly electron-donating methoxy group. |

| C5 (C-NH₂) | ~140 | Aromatic carbon attached to the electron-donating amino group. |

| C1 (C-CH₂OH) | ~130 | Quaternary aromatic carbon. |

| C6 | ~115 | Aromatic CH ortho to the methoxy group. |

| C4 | ~118 | Aromatic CH ortho to the amino group. |

| C3 | ~112 | Aromatic CH meta to both activating groups. |

| -CH₂OH | ~65 | Benzylic carbon attached to an oxygen atom. |

| -OCH₃ | ~55 | Methoxy carbon. |

3.3. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons.[4][5]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum. A spectral width of 12-16 ppm is typical.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

4.1. Predicted Molecular Ion and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.

The molecular weight of this compound is 153.18 g/mol .[1] Therefore, the molecular ion peak (M⁺•) is expected at an m/z (mass-to-charge ratio) of 153.

The primary fragmentation pathway for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the hydroxymethyl group.[6] Another common fragmentation is the loss of a hydrogen atom from the benzylic position, followed by the loss of formaldehyde.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

4.2. Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a typical procedure using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The GC column (e.g., a DB-5 or equivalent) separates the analyte from the solvent and any impurities based on boiling point and polarity. A temperature program is used to elute the compound.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is essential for its use in research and development. This guide provides a comprehensive theoretical framework for understanding its IR, ¹H NMR, ¹³C NMR, and MS data. The predicted spectral features, based on established principles of spectroscopy, offer a reliable reference for researchers to confirm the identity and purity of their synthesized material. By following the detailed experimental protocols, scientists can generate high-quality, self-validating data, ensuring the scientific integrity of their work. This document serves as a foundational resource, enabling the confident application of this versatile building block in the advancement of chemical and pharmaceutical sciences.

References

-

This compound. PubChem. Retrieved January 13, 2026, from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved January 13, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved January 13, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. Cheminformatics.org. Retrieved January 13, 2026, from [Link]

-

5-Amino-2-methoxyphenol. NIST WebBook. Retrieved January 13, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved January 13, 2026, from [Link]

-

5-AMINO-2-METHOXYBENZENEMETHANOL. gsrs. Retrieved January 13, 2026, from [Link]

-

(2-Amino-5-methoxyphenyl)methanol. PubChem. Retrieved January 13, 2026, from [Link]

-

This compound. Appchem. Retrieved January 13, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

2-Methoxybenzyl alcohol. NIST WebBook. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol and its Structural Analogs for Drug Discovery

This guide provides a comprehensive technical overview of (5-Amino-2-methoxyphenyl)methanol and its structural analogs, intended for researchers, scientists, and professionals in the field of drug development. It explores the synthesis, chemical properties, and biological activities of these compounds, offering insights into their potential as scaffolds for novel therapeutic agents. This document is designed to be a practical resource, providing detailed experimental protocols and elucidating the structure-activity relationships that govern the efficacy of these molecules.

Introduction to this compound: A Versatile Scaffold

This compound, also known as 2-methoxy-5-aminobenzyl alcohol, is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry.[1][2][3][4] Its structure, featuring a primary aromatic amine, a hydroxyl group, and a methoxy-substituted benzene ring, provides a versatile platform for the synthesis of a diverse array of derivatives. The inherent reactivity of the amino and hydroxyl moieties allows for a wide range of chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs.[5]

The strategic placement of the amino, methoxy, and hydroxymethyl groups on the aromatic ring influences the molecule's electronic properties and three-dimensional conformation, which in turn dictates its interaction with biological targets. Understanding the chemical properties of this core structure is fundamental to the rational design of its analogs with desired pharmacological profiles.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 135-95-5 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in methanol, ethanol, and DMSO |

A Systematic Classification of Structural Analogs

The structural analogs of this compound can be systematically categorized based on the type of modification to the core structure. This classification provides a framework for understanding the structure-activity relationships (SAR) and for designing new derivatives with tailored properties.

-

Class I: N-Substituted Analogs: These analogs are formed by modification of the primary amino group.

-

N-Alkyl Derivatives: Introduction of alkyl chains of varying lengths and branching.

-

N-Aryl Derivatives: Attachment of aromatic or heteroaromatic rings.

-

N-Acyl Derivatives: Formation of amides through reaction with carboxylic acids or their derivatives.

-

-

Class II: O-Substituted Analogs: These analogs result from modification of the hydroxyl group.

-

O-Alkyl Derivatives (Ethers): Alkylation of the hydroxyl group.

-

O-Acyl Derivatives (Esters): Esterification with various carboxylic acids.

-

-

Class III: Cyclized Analogs (Heterocyclic Scaffolds): These are formed through intramolecular or intermolecular reactions involving both the amino and hydroxyl groups, leading to the formation of various heterocyclic ring systems.

-

Quinolines: Formed via condensation reactions with carbonyl compounds.

-

Benzoxazines: Resulting from reaction with aldehydes or their equivalents.

-

Other N-Heterocycles: Including quinazolines, imidazoles, and diazepines.[6]

-

-

Class IV: Ring-Substituted Analogs: These analogs feature modifications to the benzene ring itself, such as the introduction of additional substituents or alteration of the existing methoxy group.

This classification provides a roadmap for exploring the chemical space around the this compound scaffold.

Synthesis of Structural Analogs: Methodologies and Protocols

The synthesis of structural analogs of this compound leverages well-established organic chemistry transformations. The choice of synthetic route is dictated by the desired structural modification.

Synthesis of the Core Scaffold: this compound

The parent compound can be synthesized through the reduction of the corresponding nitro-substituted precursor, 5-nitro-2-methoxybenzyl alcohol. A common and efficient method involves catalytic hydrogenation.

Protocol 1: Synthesis of this compound

-

Materials: 5-nitro-2-methoxybenzyl alcohol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 5-nitro-2-methoxybenzyl alcohol in methanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid.

-

Synthesis of Class I: N-Substituted Analogs

Protocol 2: Synthesis of an N-Alkyl Analog

-

Materials: this compound, Aldehyde or Ketone, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic acid.

-

Procedure:

-

Dissolve this compound in DCM.

-

Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: Synthesis of an N-Acyl Analog

-

Materials: this compound, Acyl chloride or Carboxylic acid, Triethylamine or a coupling agent (e.g., HATU), Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Procedure (using an acyl chloride):

-

Dissolve this compound in DCM and cool to 0 °C.

-

Add triethylamine (1.2 equivalents).

-

Add the acyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of Class III: Cyclized Analogs

The reaction of 2-aminobenzyl alcohols with carbonyl compounds is a powerful method for the synthesis of quinolines.[7][8]

Protocol 4: Synthesis of a Substituted Quinoline [7]

-

Materials: this compound, a ketone (e.g., acetophenone), Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a solution of this compound in DMSO, add the ketone (1.0 equivalent) and potassium hydroxide (2.0 equivalents).

-

Heat the reaction mixture to 120 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. Understanding the SAR is crucial for the optimization of lead compounds.

-

N-Substitution: The nature of the substituent on the amino group can significantly impact activity. For example, in a series of 2-aminobenzothiazoles, the presence of an N-propyl imidazole moiety was found to be critical for antibacterial activity.[9][10] The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins.

-

O-Substitution: Modification of the hydroxyl group can influence solubility and metabolic stability. Esterification can be used to create prodrugs that release the active alcohol in vivo.

-

Cyclization: The formation of rigid heterocyclic scaffolds, such as quinolines, can pre-organize the molecule into a conformation that is favorable for binding to a specific target. The substitution pattern on the resulting heterocyclic ring is critical for activity. For instance, in a series of 6-methoxy-2-arylquinolines, the presence of a hydroxymethyl group at the 4-position was found to be key for P-glycoprotein efflux inhibition.[11]

-

Ring Substitution: The position and electronic nature of substituents on the benzene ring can modulate the overall electronic properties of the molecule, affecting its pKa, lipophilicity, and ability to form hydrogen bonds.

Biological Evaluation: From Screening to Mechanism of Action

A tiered approach to the biological evaluation of this compound analogs is recommended, starting with broad screening assays and progressing to more detailed mechanistic studies for promising candidates.

Anticancer Activity

Many small molecule inhibitors target pathways that are dysregulated in cancer. The cytotoxic and antiproliferative effects of new analogs can be assessed using a variety of cell-based assays.

Protocol 5: MTT Assay for Cell Viability [6][7][12][13]

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The inhibitory activity of analogs against specific kinases can be determined using in vitro assays.

Protocol 6: In Vitro Kinase Inhibition Assay (Luminescence-Based) [5][14][15][16][17]

-

Principle: This assay quantifies the amount of ATP consumed by a kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.

-

Procedure:

-

In a 96-well plate, add the target kinase, a suitable substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a defined period.

-

Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit (e.g., ADP-Glo™).

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

-

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are another important class of drug targets involved in a wide range of physiological processes. The ability of analogs to modulate GPCR activity can be assessed through binding and functional assays.[9][10][18][19][20]

Protocol 7: Radioligand Binding Assay for GPCRs [9]

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.

-

Procedure:

-

Prepare cell membranes expressing the target GPCR.

-

In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context of the target molecules, the following diagrams are provided.

Experimental Workflow: Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological screening of this compound analogs.

Signaling Pathway: Kinase Inhibition

Caption: A simplified diagram illustrating the mechanism of action of a kinase inhibitor analog.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its rich chemistry allows for the synthesis of a wide range of structural analogs, including N-substituted derivatives and various heterocyclic systems. Through systematic biological evaluation and the elucidation of structure-activity relationships, it is possible to identify and optimize compounds with potent and selective activity against a variety of biological targets. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising class of molecules in drug discovery and development.

References

-

Yang, T., Nie, Z. W., Su, M. D., Li, H., Luo, W. P., Liu, Q., & Guo, C. C. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 86(21), 15232–15241. [Link]

- Majumder, S., & Laskar, M. A. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.

- Wright, C. W., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters.

- Puerta, A., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules.

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 5-AMINO-2-METHOXYBENZENEMETHANOL. Retrieved from [Link]

- Mamedov, V. A., et al. (2018). The synthesis of quinolines from 2-aminobenzylic alcohols.

- Fassihi, A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 237567, this compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

- Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers.

- de Oliveira, M. R., et al. (2023). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies.

- Chen, K., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity.

- Froimowicz, P., & Ishida, H. (2021). Design and Synthesis of Bio-Based Benzoxazines.

- Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.

- van den Heden, van, E. J., et al. (2010).

- S. G. K., et al. (2024).

-

PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]

- Mamedov, V. A., et al. (2018). The synthesis of quinolines from 2-aminobenzylic alcohols.

- Yagci, Y., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. AsiaChem.

- Valant, C., et al. (2012).

- da Silva, A. B., et al. (2022). View of Amino-Modified Perillyl Alcohol Derivatives: QSAR Modeling, Drug-Likeness Characteristics and Molecular Docking Investigations as an Activation of Apoptosis to Tumor Cells. Letters in Drug Design & Discovery.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13756678, (2-Amino-5-methoxyphenyl)methanol. Retrieved from [Link]

- Li, X., et al. (2018). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.

- El-Gamal, M. I., et al. (2024).

- Wootten, D., et al. (2019).

- Iacopini, S., et al. (2022).

- Telli, A. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University.

- Schmidt, T. J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules.

- Wang, C., et al. (2013). Benzoxazine prepared by taking biomass chitosan as amine source and preparation method thereof.

- Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology.

- Oppermann, M., et al. (2022). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity.

-

MDPI. (n.d.). Special Issue : Kinase Inhibitor Chemistry. Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2017). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H11NO2 | CID 237567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchhub.com [researchhub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. multispaninc.com [multispaninc.com]

- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro kinase assay [protocols.io]

- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 17. caymanchem.com [caymanchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GPCR Signaling Assays [promega.kr]

Discovery and history of (5-Amino-2-methoxyphenyl)methanol

An In-Depth Technical Guide to (5-Amino-2-methoxyphenyl)methanol

Authored by a Senior Application Scientist

Foreword: Situating this compound in Modern Chemistry

This compound, a substituted benzyl alcohol derivative, represents a class of compounds that, while not household names, form the backbone of significant synthetic endeavors in medicinal chemistry and materials science. Its history is not one of a singular, celebrated discovery, but rather a narrative woven through its utility as a versatile intermediate. The strategic placement of its amino, methoxy, and hydroxymethyl groups offers a trifecta of reactive sites, making it a valuable building block for constructing more complex molecular architectures.

This guide provides an in-depth examination of this compound from a practical, research-oriented perspective. We will delve into its synthesis, the analytical techniques required for its characterization, its documented applications, and the critical safety protocols for its handling. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of not just the "what," but the "why" and "how" of working with this important chemical intermediate.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical workflow. This compound is known by several synonyms, and its core properties are well-documented.[1][2] These identifiers are critical for accurate literature and patent searches.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 135-95-5 | Santa Cruz Biotechnology[3] |

| Molecular Formula | C₈H₁₁NO₂ | Appchem[2] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)N)CO | PubChem[1] |

| InChIKey | GGIYQZBTVHNMLD-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White to light-gray or yellow solid | MySkinRecipes[4] |

| Boiling Point | 328.1±27.0°C at 760 mmHg (Predicted) | MySkinRecipes[4] |